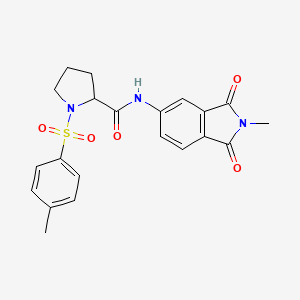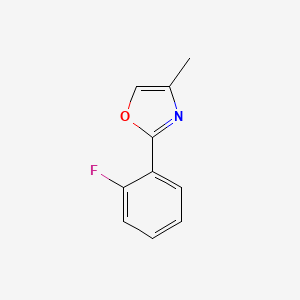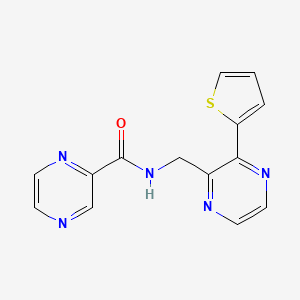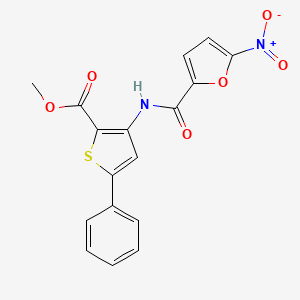![molecular formula C16H13N5O B2674011 N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide CAS No. 2034207-97-9](/img/structure/B2674011.png)
N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide includes a pyrazine ring and a bipyridine moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with the amine to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent in the presence of 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents on the pyrazine or bipyridine rings.
Applications De Recherche Scientifique
N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazinamide, a related compound, is known to be converted to its active form, pyrazinoic acid, which interferes with fatty acid synthesis in Mycobacterium tuberculosis . Similar mechanisms may be involved for N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide, depending on its specific targets and applications.
Comparaison Avec Des Composés Similaires
N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antitubercular activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits activity against Mycobacterium tuberculosis.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Also shows significant antitubercular activity.
These compounds share structural similarities with N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide but may differ in their specific biological activities and applications. The presence of different substituents on the pyrazine ring can significantly influence their chemical properties and biological effects.
Propriétés
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTMQCHMSXOQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2673928.png)
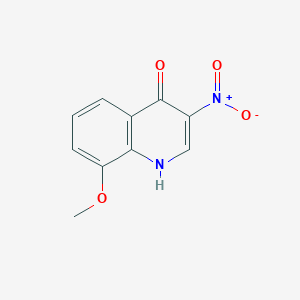
![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)
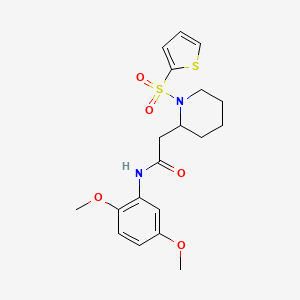
![ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2673936.png)
![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

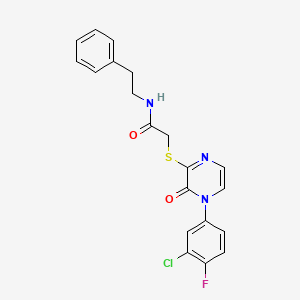
![rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)
